1-(5-bromopyridin-2-yl)-3-(propan-2-yl)urea
Overview
Description
1-(5-bromopyridin-2-yl)-3-(propan-2-yl)urea is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an isopropyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromopyridin-2-yl)-3-(propan-2-yl)urea typically involves the reaction of 5-bromo-2-aminopyridine with isopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(5-bromopyridin-2-yl)-3-(propan-2-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
1-(5-bromopyridin-2-yl)-3-(propan-2-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-bromopyridin-2-yl)-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The bromine atom and the isopropyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its full potential and optimizing its applications .
Comparison with Similar Compounds
1-(5-Bromo-pyridin-2-yl)-3-[2-(6-fluoro-2-hydroxy-3-propionyl-phenyl)-cyclopropyl]-urea: This compound shares a similar pyridine core but has different substituents, leading to distinct chemical and biological properties.
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: Another related compound with a Schiff base structure, exhibiting different reactivity and applications.
Uniqueness: 1-(5-bromopyridin-2-yl)-3-(propan-2-yl)urea is unique due to its specific substitution pattern and the presence of the isopropyl group
Biological Activity
1-(5-bromopyridin-2-yl)-3-(propan-2-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article synthesizes current research findings regarding its biological activity, including case studies, structure-activity relationships (SAR), and relevant data tables.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a bromine atom and is linked to a propan-2-yl urea moiety. The presence of the bromine atom is significant as it can enhance the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds, suggesting that this compound may exhibit similar effects. For instance, derivatives with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of structurally related compounds on cancer cell lines such as HeLa and MCF-7. The results indicated significant cytotoxicity, with IC50 values in the low micromolar range, suggesting that modifications to the urea moiety could enhance biological activity .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | TBD | Apoptosis induction |
BPU (related compound) | Jurkat | 4.64 ± 0.08 | Cell cycle arrest in sub-G1 phase |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrimidine derivatives have been well-documented, with compounds exhibiting significant inhibition of cyclooxygenase (COX) enzymes. The structure of this compound suggests potential for similar activity.
Research Findings: COX Inhibition
In vitro assays demonstrated that related compounds effectively inhibited COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This indicates that structural modifications can lead to enhanced anti-inflammatory effects.
Structure–Activity Relationship (SAR)
The SAR analysis of pyridine and urea derivatives indicates that electron-withdrawing groups, such as bromine in this case, can enhance the potency of these compounds against biological targets. Modifications to the urea nitrogen or the pyridine ring itself may also influence activity.
Key Findings
- Bromine Substitution : Enhances binding affinity to target enzymes.
- Urea Moiety : Critical for maintaining biological activity; modifications can lead to increased efficacy.
- Pyridine Ring : Variations in substitution patterns can significantly alter pharmacological profiles.
Computational Studies
Molecular docking studies have been employed to assess the binding affinity of this compound to various targets, including matrix metalloproteinases (MMPs). These studies suggest favorable interactions that may contribute to its anticancer properties.
Docking Results
The docking scores indicate strong binding affinities, which correlate with observed biological activities:
Target Protein | Docking Score (kcal/mol) |
---|---|
MMP-2 | -9.0 |
MMP-9 | -7.8 |
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-propan-2-ylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-6(2)12-9(14)13-8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVSLBGHWJWVEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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